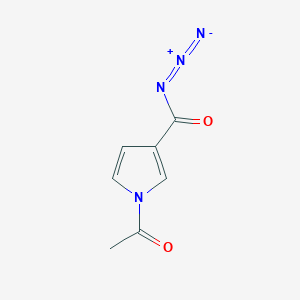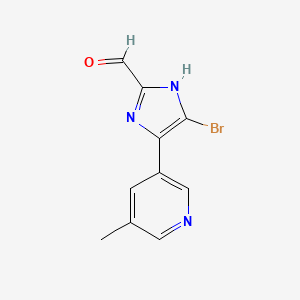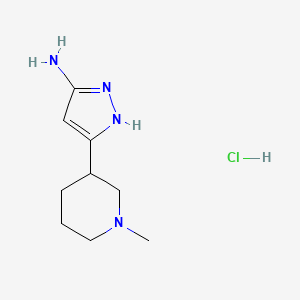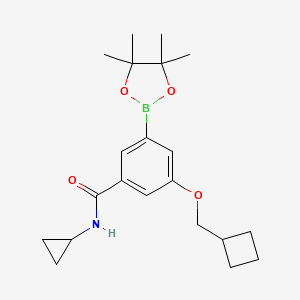
1-Acetylpyrrole-3-carbonyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylpyrrole-3-carbonyl Azide is an organic compound that belongs to the class of azides, which are known for their high reactivity and versatility in synthetic chemistry. This compound features a pyrrole ring substituted with an acetyl group at the 1-position and a carbonyl azide group at the 3-position. Azides are often used as intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrole-3-carbonyl Azide can be synthesized through a multi-step process. One common method involves the initial formation of 1-acetylpyrrole, which is then subjected to a series of reactions to introduce the carbonyl azide group. The synthesis typically involves the following steps:
Formation of 1-Acetylpyrrole: This can be achieved through the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Carbonyl Azide Group: The acetylpyrrole is then reacted with hydrazine hydrate to form a hydrazide intermediate, which is subsequently treated with nitrous acid to generate the acyl azide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, given the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpyrrole-3-carbonyl Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper (I) salts as catalysts in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Scientific Research Applications
1-Acetylpyrrole-3-carbonyl Azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in live cells.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetylpyrrole-3-carbonyl Azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. In bioorthogonal chemistry, the azide group can react with alkynes to form stable triazoles, enabling the labeling and tracking of biomolecules .
Comparison with Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different structural features.
Benzoyl Azide: Similar in reactivity but used in different synthetic applications.
Acyl Azides: A broader class of compounds that includes 1-Acetylpyrrole-3-carbonyl Azide and other structurally related azides.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and applications compared to other azides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and related fields .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-acetylpyrrole-3-carbonyl azide |
InChI |
InChI=1S/C7H6N4O2/c1-5(12)11-3-2-6(4-11)7(13)9-10-8/h2-4H,1H3 |
InChI Key |
HRSSRWKAQTXXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)

![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)



![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)




